2-(Tetrahydropyran-4-yloxymethy)phenylboronic acid
Overview
Description
2-(Tetrahydropyran-4-yloxymethy)phenylboronic acid is an organic compound with the molecular formula C12H17BO4. . The compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a tetrahydropyran-4-yloxymethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetrahydropyran-4-yloxymethy)phenylboronic acid typically involves the following steps:
Formation of the Tetrahydropyran-4-yloxymethyl Group: This step involves the protection of a hydroxyl group using tetrahydropyran (THP) to form a tetrahydropyranyl ether.
Borylation: The protected phenol is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Key factors include the choice of solvent, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Tetrahydropyran-4-yloxymethy)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid group reacts with an aryl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The tetrahydropyranyl ether group can be deprotected under acidic conditions to yield the corresponding phenol.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Acidic Conditions: For deprotection of the tetrahydropyranyl ether group.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation or deprotection reactions.
Scientific Research Applications
2-(Tetrahydropyran-4-yloxymethy)phenylboronic acid has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Material Science: It is used in the development of advanced materials such as polymers and nanomaterials.
Biological Research:
Mechanism of Action
The mechanism of action of 2-(Tetrahydropyran-4-yloxymethy)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including:
Enzyme Inhibition: The compound can inhibit enzymes by binding to active site residues.
Receptor Modulation: It can interact with receptor proteins, modulating their activity and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the tetrahydropyranyl ether group, making it less versatile in certain applications.
4-(Hydroxymethyl)phenylboronic Acid: Similar structure but without the tetrahydropyranyl protection, leading to different reactivity and stability profiles.
Uniqueness
2-(Tetrahydropyran-4-yloxymethy)phenylboronic acid is unique due to the presence of the tetrahydropyranyl ether group, which provides additional stability and protection during synthetic transformations. This makes it a valuable intermediate in complex organic synthesis and enhances its utility in various research applications.
Properties
IUPAC Name |
[2-(oxan-4-yloxymethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO4/c14-13(15)12-4-2-1-3-10(12)9-17-11-5-7-16-8-6-11/h1-4,11,14-15H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQFACNULRLNIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1COC2CCOCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501165476 | |
Record name | Boronic acid, B-[2-[[(tetrahydro-2H-pyran-4-yl)oxy]methyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501165476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256358-77-6 | |
Record name | Boronic acid, B-[2-[[(tetrahydro-2H-pyran-4-yl)oxy]methyl]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256358-77-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[2-[[(tetrahydro-2H-pyran-4-yl)oxy]methyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501165476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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